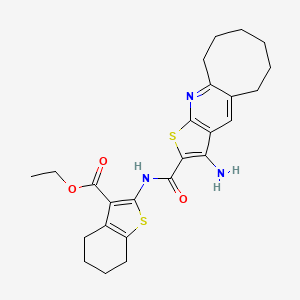

2-乙酰氨基-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

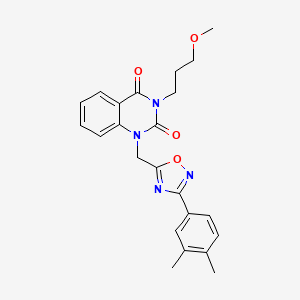

This compound is a complex organic molecule with the molecular formula C25H29N3O3S2 and a molecular weight of 483.64606 . It contains several functional groups, including an ethyl ester, a carbonyl group, and an amino group .

Synthesis Analysis

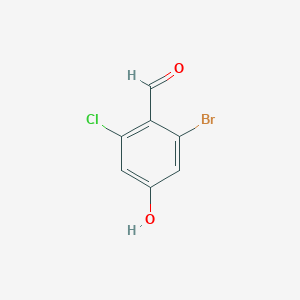

A multicomponent synthesis was employed for the synthesis of this compound . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give a benzo thieno thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester . The amino-ester was cyclized to a benzo thieno pyrimidin-4-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl group attached to a tetrahydro-1-benzothiophene-3-carboxylate group via a carbonyl and an amino group .Chemical Reactions Analysis

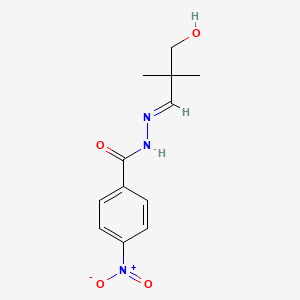

The compound has been used in the synthesis of various derivatives . For instance, a hydrazide was utilized as a synthon for the synthesis of derivatives . Chloro-thieno pyrimidine was synthesized and reacted with hydrazine hydrate to afford a hydrazino derivative, which was used as a scaffold for getting other derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 483.64606 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.科学研究应用

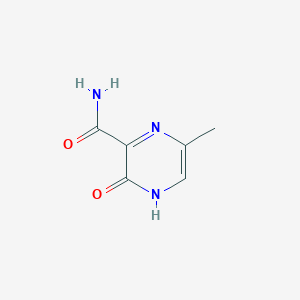

噻吩并嘧啶合成中的新转化

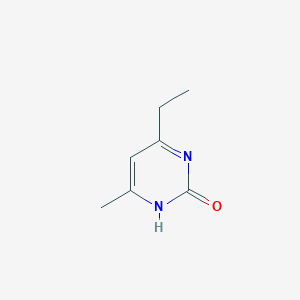

Pokhodylo 等人 (2010) 的研究探索了 Gewald 噻吩中的新转化,特别是在噻吩并嘧啶合成中。他们发现,结构上与我们感兴趣的化合物相关的化合物 2-(乙酰氨基)-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯没有产生四唑衍生物,而是产生了噻吩并[2,3-d]嘧啶-4(3H)-酮和噻吩并[2,3-d][1,3]恶嗪-4-酮的衍生物 (Pokhodylo 等人,2010).

抗菌和抗炎剂的合成

Narayana 等人 (2006) 证明了 2-氨基-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯转化为具有潜在抗菌和非甾体抗炎活性化合物的可能性。这突出了此类化合物在药物应用中的多功能性 (Narayana 等人,2006).

具有新型催眠活性化合物的反应

Ghorab 等人 (1995) 研究了 4,5,6,7-四氢-2-异硫氰酸酯-1-苯并噻吩-3-羧酸乙酯转化为具有潜在催眠活性的苯并噻吩并[2,3-d]嘧啶衍生物。这项研究强调了这些化合物在神经精神药理学中的治疗潜力 (Ghorab 等人,1995).

在再循环反应中的应用

Shipilovskikh 等人 (2014) 研究了 2-[2-氧代-5-苯基呋喃-3(2H)-亚甲基氨基]-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯与伯胺的反应,揭示了它在合成 2-[(1-R-5-羟基-2-氧代-5-苯基-2,5-二氢-1H-吡咯-3-基)氨基]-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯中的用途 (Shipilovskikh 等人,2014).

新杂环体系的合成

Sauter 等人 (1976) 对 2-氨基-噻吩-3-羧酸乙酯进行了酰化,然后引入碱性取代基,导致形成新的杂环体系,如 2-芳基-噻吩并[2,3-d]嘧啶-4(3H)-酮。这说明了此类化合物在杂环化学中的作用 (Sauter 等人,1976).

未来方向

属性

IUPAC Name |

ethyl 2-[(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S2/c1-2-31-25(30)19-15-10-7-8-12-18(15)32-24(19)28-22(29)21-20(26)16-13-14-9-5-3-4-6-11-17(14)27-23(16)33-21/h13H,2-12,26H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSGFRFQCGSZPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C5CCCCCCC5=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2412324.png)

![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)

![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)

![N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2412342.png)